molecular formula C11H10N2O3 B14578865 Methanone, (2-hydroxy-5-methoxyphenyl)-1H-pyrazol-4-yl- CAS No. 61466-43-1

Methanone, (2-hydroxy-5-methoxyphenyl)-1H-pyrazol-4-yl-

Cat. No.: B14578865
CAS No.: 61466-43-1
M. Wt: 218.21 g/mol
InChI Key: KRVSMLKSHZPJBG-UHFFFAOYSA-N
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Description

Methanone, (2-hydroxy-5-methoxyphenyl)-1H-pyrazol-4-yl-, also known as 2’-Hydroxy-5’-methoxyacetophenone, is an organic compound with the molecular formula C9H10O3. It is a derivative of acetophenone and features a hydroxy group and a methoxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2-hydroxy-5-methoxyphenyl)-1H-pyrazol-4-yl- typically involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of suitable solvents, catalysts, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-hydroxy-5-methoxyphenyl)-1H-pyrazol-4-yl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

Methanone, (2-hydroxy-5-methoxyphenyl)-1H-pyrazol-4-yl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, (2-hydroxy-5-methoxyphenyl)-1H-pyrazol-4-yl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methoxyacetophenone: Shares a similar structure but lacks the pyrazole ring.

    5-Methoxy-2-hydroxybenzaldehyde: Contains the same functional groups but differs in the position of the aldehyde group.

    2-Hydroxy-5-methoxybenzophenone: Features a benzophenone core instead of the pyrazole ring.

Uniqueness

Methanone, (2-hydroxy-5-methoxyphenyl)-1H-pyrazol-4-yl- is unique due to the presence of both the hydroxy and methoxy groups on the benzene ring, as well as the pyrazole ring.

Properties

CAS No.

61466-43-1

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

(2-hydroxy-5-methoxyphenyl)-(1H-pyrazol-4-yl)methanone

InChI

InChI=1S/C11H10N2O3/c1-16-8-2-3-10(14)9(4-8)11(15)7-5-12-13-6-7/h2-6,14H,1H3,(H,12,13)

InChI Key

KRVSMLKSHZPJBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)C(=O)C2=CNN=C2

Origin of Product

United States

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